

Physical and chemical properties of Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethyl 3-(methylthio)benzoylformate
Cat. No.:	B2838971

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3-(methylthio)propionate

Disclaimer: Initial searches for "Ethyl 3-(methylthio)benzoylformate" did not yield a compound with established physical and chemical data. The following guide pertains to the closely related and well-documented compound, Ethyl 3-(methylthio)propionate. It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 3-(methylthio)propionate. The information is curated for professionals in research and development.

Core Physical and Chemical Properties

Ethyl 3-(methylthio)propionate is a synthetic carboxylic ester.^[1] It is recognized for its characteristic fruity and sulfurous aroma, finding use as a flavoring agent in the food and fragrance industries.^{[2][3]}

Identification and Characterization

Below is a summary of key identifiers for Ethyl 3-(methylthio)propionate.

Identifier	Value	Source
CAS Number	13327-56-5	[1] [2]
Molecular Formula	C6H12O2S	[1] [2]
Molecular Weight	148.22 g/mol	[1] [2]
IUPAC Name	ethyl 3-(methylsulfanyl)propanoate	[1]
Synonyms	Ethyl 3-(methylthio)propanoate, Ethyl methyl mercaptopropionate	[1] [2]
EINECS Number	236-370-7	[4]
FEMA Number	3343	[1] [2]

Physicochemical Data

The following table summarizes the key physical and chemical properties of Ethyl 3-(methylthio)propionate.

Property	Value	Conditions	Source
Physical State	Clear, colorless to pale yellow liquid	20°C	
Odor	Fruity, pineapple, sulfurous	[2]	
Boiling Point	197 °C	at 760 mmHg	[1][2]
Density	1.032 g/mL	at 25 °C	[2]
Refractive Index	1.46	at 20 °C	[2]
Flash Point	81 °C	Closed cup	[2]
Solubility	Soluble in 95% ethanol	[1]	
Vapor Pressure	0.324 mmHg	at 25 °C	[4]

Experimental Protocols

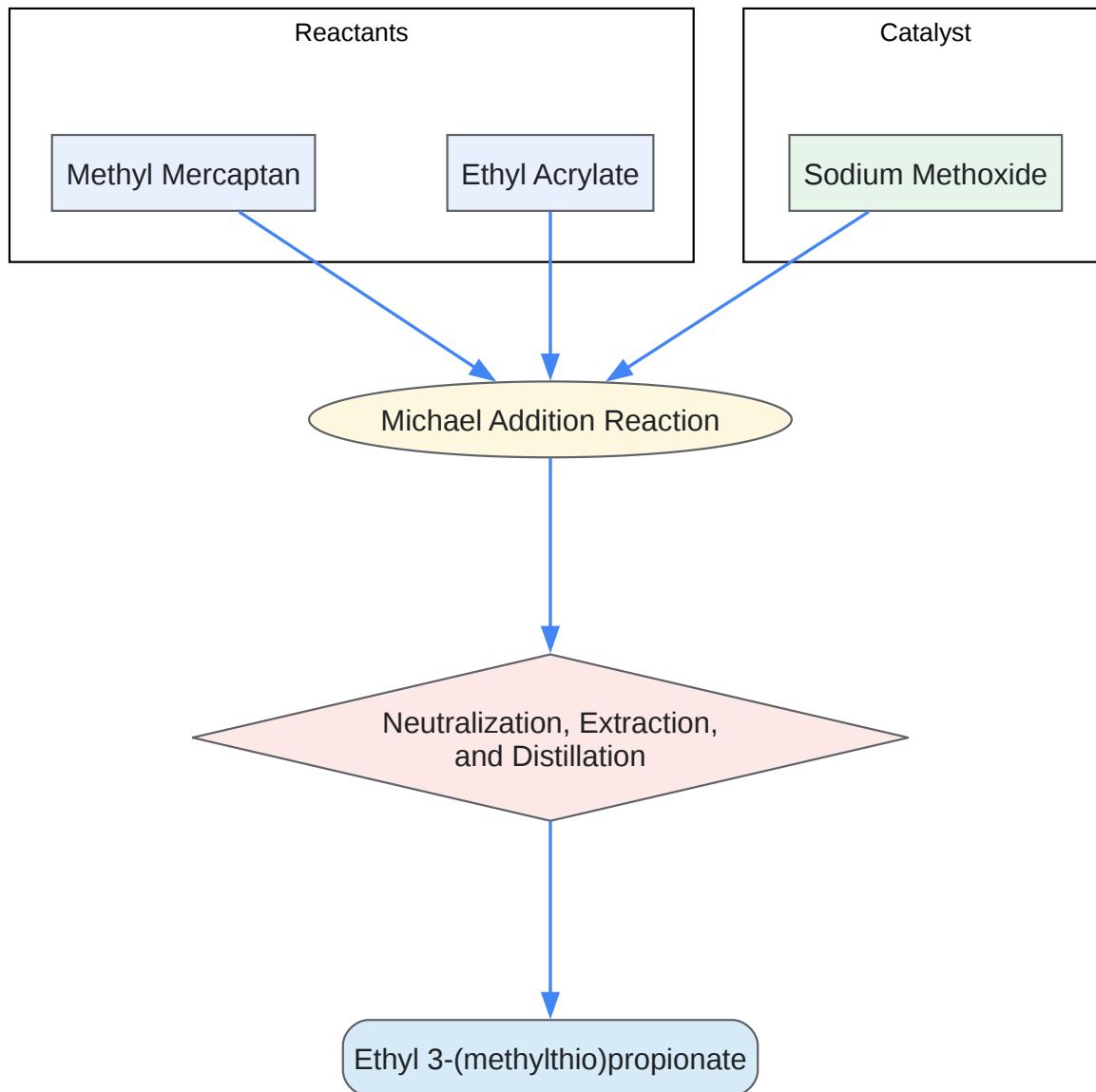
Synthesis of Ethyl 3-(methylthio)propionate

A common method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition of methyl mercaptan to ethyl acrylate.[4]

Materials:

- Methyl mercaptan (CH_3SH)
- Ethyl acrylate ($\text{C}_5\text{H}_8\text{O}_2$)
- Sodium methoxide (CH_3ONa) as a catalyst
- An appropriate solvent (e.g., ethanol)

Procedure:


- In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium methoxide in the solvent.
- Cool the mixture to a suitable temperature, typically between 0 and 10°C.
- Slowly add methyl mercaptan to the solution while maintaining the temperature.
- Subsequently, add ethyl acrylate dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be carefully controlled.
- After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
- The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
- Upon completion, the catalyst is neutralized with a suitable acid.
- The product is then isolated by extraction and purified by distillation under reduced pressure.

Quality Control: The purity of the synthesized Ethyl 3-(methylthio)propionate is typically assessed using Gas Chromatography (GC) to ensure it meets the required specifications, often ≥99%.^[2]

Logical Relationships and Workflows

The synthesis of Ethyl 3-(methylthio)propionate can be visualized as a straightforward workflow.

Synthesis Workflow for Ethyl 3-(methylthio)propionate

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the key stages in the synthesis of Ethyl 3-(methylthio)propionate.

Potential Applications in Research and Drug Development

While the primary application of Ethyl 3-(methylthio)propionate is in the flavor and fragrance industry, its structural motifs may be of interest to researchers in drug development. Esters and thioether functional groups are present in various biologically active molecules.

Although no direct involvement in signaling pathways for Ethyl 3-(methylthio)propionate has been documented in the provided search results, the broader class of benzoylformate derivatives has been explored for various pharmacological activities. For instance, certain derivatives have been investigated for their role as photoinitiators in polymerization processes relevant to medical device coatings.^[5] Additionally, other complex sulfur-containing heterocyclic compounds are subjects of interest in the development of novel therapeutic agents.

Further research into the biological activity of Ethyl 3-(methylthio)propionate and its derivatives could uncover potential applications in medicinal chemistry. Its relatively simple structure could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-(methylthio)propionate | C₆H₁₂O₂S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(methylthio)propionate ≥99%, FCC, FG | 13327-56-5 [sigmaaldrich.com]
- 3. Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145) - FooDB [foodb.ca]
- 4. chembk.com [chembk.com]
- 5. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 3-(methylthio)benzoylformate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2838971#physical-and-chemical-properties-of-ethyl-3-methylthio-benzoylformate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com